molecular formula C10H10N2O B8321152 Furfuryl aminopyridine

Furfuryl aminopyridine

Cat. No.: B8321152
M. Wt: 174.20 g/mol
InChI Key: SNQNGKPFSDSYNN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Furfuryl aminopyridine is a high-purity chemical compound designed for professional research and development applications. This molecule, which incorporates a furan ring system, is of significant interest in medicinal chemistry and materials science as a versatile building block for the synthesis of novel nitrogen-containing heterocycles . Researchers value this compound for its potential in constructing complex molecular architectures, particularly in the development of new active pharmaceutical ingredients (APIs). The furan and pyridine motifs are privileged structures in drug discovery, often associated with biological activity . In industrial chemistry, this compound serves as a key intermediate in the development of advanced materials and fine chemicals. Its molecular structure makes it a candidate for creating ligands for catalysts or functional polymers. As a derivative of biomass-derived furans, it also aligns with green chemistry principles, offering a more sustainable pathway to valuable N-heterocycles compared to purely petrochemical routes . This product is strictly for research purposes and is labeled "For Research Use Only." It is not intended for diagnostic, therapeutic, or any human use. Researchers should handle this material with appropriate care, consulting the safety data sheet (SDS) and adhering to all lab safety protocols.

Properties

Molecular Formula

C10H10N2O

Molecular Weight

174.20 g/mol

IUPAC Name

3-(furan-2-ylmethyl)pyridin-2-amine

InChI

InChI=1S/C10H10N2O/c11-10-8(3-1-5-12-10)7-9-4-2-6-13-9/h1-6H,7H2,(H2,11,12)

InChI Key

SNQNGKPFSDSYNN-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(N=C1)N)CC2=CC=CO2

Origin of Product

United States

Scientific Research Applications

Pharmaceutical Applications

Furfuryl aminopyridine serves as a crucial intermediate in the synthesis of various pharmaceuticals. Its unique structure allows for the modification and development of bioactive compounds:

  • Antimicrobial Agents : Research indicates that this compound derivatives exhibit antimicrobial properties against various pathogens, including resistant strains like methicillin-resistant Staphylococcus aureus (MRSA) .
  • Antihypertensive and Antiseptic Agents : The compound is being explored for its potential in developing antihypertensive medications and antiseptic agents due to its favorable pharmacological profiles .

Case Study: Antimicrobial Efficacy

A study demonstrated that a derivative of this compound showed potent activity against MRSA, suggesting its application in treating resistant infections .

Biocatalysis

This compound is utilized in biocatalytic processes, particularly in the synthesis of furfurylamines from biomass-derived substrates. The use of transaminases has been highlighted as a sustainable method for this transformation:

  • Transaminase Catalysis : Recent findings show that transaminases can effectively convert 5-(hydroxymethyl)furfural (HMF) into furfurylamines with high yields. For instance, the use of isopropylamine as an amino donor resulted in over 99% conversion efficiency .
  • Continuous Flow Systems : The implementation of continuous flow reactors has been shown to maintain high conversion rates over extended periods, demonstrating the robustness of biocatalytic methods involving this compound .

Table 1: Biocatalytic Efficiency of Transaminases

Transaminase TypeAmino DonorConversion Rate (%)Reaction Time (days)
ATA-SpoIsopropylamine>9912
ATA-LsyL-alanine8712
CV-TAmIsopropylamine825

Polymer Production

This compound is also recognized for its role in producing bio-renewable polymers:

  • Monomers for Biopolymers : It acts as a monomer in synthesizing polyamides, polyimides, and polyureas, contributing to the development of sustainable materials .
  • Chemical Intermediates : The compound is pivotal in manufacturing various chemical intermediates used in plastics, resins, and fuel additives, thus enhancing the sustainability of these materials .

Case Study: Polymer Synthesis

Research has shown that using this compound as a building block can lead to the creation of bio-based polymers with enhanced properties compared to traditional petroleum-based polymers .

Comparison with Similar Compounds

Research Findings and Data

Table 1. Comparative Analysis of this compound and Analogues
Property This compound Chloro-Substituted Aminopyridine 2-Fluoropyridine
Synthetic Yield 85–92% 70–80% 60–75%
LogP (Lipophilicity) ~1.8 (estimated) ~2.5 ~1.2
Key Reactivity Cyclization to isoquinolines Cross-coupling reactions Nucleophilic substitution
Bioactivity Under investigation Anticancer (IC₅₀: 0.5–5 μM) Antiviral
Key Observations:
  • This compound’s cyclization propensity (to isoquinolines) is unique among aminopyridines, enabling access to polycyclic drug candidates .
  • Chloro-substituted analogs exhibit superior anticancer activity but lower synthetic yields compared to furfuryl derivatives .

Preparation Methods

Catalytic Hydrogenation Methods

Catalytic hydrogenation remains the most widely employed method for synthesizing furfuryl aminopyridine, leveraging furfural and pyridine derivatives as precursors. The process typically involves reacting furfural with aminopyridine under superatmospheric hydrogen pressure (5–150 atmospheres) in the presence of a nickel catalyst . Temperature control is critical, as exceeding 110°C risks reducing the furan ring to tetrahydrofuran derivatives . For instance, Vulcanchem reports yields exceeding 90% when using purified furfural and nickel catalysts at 50–110°C .

A key challenge lies in maintaining catalyst activity. Impurities such as chlorides in amine reactants can prolong reaction times and reduce efficiency, as observed in the hydrogenation of furfural with butylamine . Optimal conditions involve pressures of 50–150 atmospheres and temperatures below 110°C to prevent side reactions .

Parameters Catalytic Hydrogenation
CatalystNickel
Pressure Range5–150 atm
Temperature Range50–110°C
Yield>90%
Key LimitationCatalyst poisoning by impurities

Reductive Amination Techniques

Reductive amination offers a streamlined route to this compound by directly coupling furfural with 2-aminopyridine under reducing conditions. This method avoids intermediate isolation, enhancing scalability. Vulcanchem highlights efficiencies over 90% when employing primary amines and controlled reaction parameters . The process typically utilizes sodium cyanoborohydride or hydrogen gas in the presence of palladium or platinum catalysts.

A notable advantage is the tolerance for aqueous conditions, enabling reactions in eco-friendly solvents. However, excessive heating (>100°C) can degrade the furan ring, necessitating precise temperature modulation .

One-Pot Synthesis via Zinc-Mediated Reduction

Zinc-mediated reduction provides a cost-effective alternative, particularly in resource-limited settings. SCTunisie details a one-pot method combining furfural, hydroxylammonium chloride, and zinc dust in acidic media, achieving furfurylamine yields of 96–99% . Adapting this for this compound involves substituting hydroxylamine with 2-aminopyridine during the oxime formation step, followed by zinc-mediated reduction.

Key parameters include:

  • Zn/HCl System : Room temperature, 2-hour reaction, 96% yield .

  • Zn/NH₄Cl System : 60°C, 15-minute reaction, 99% yield .

This method’s simplicity and high efficiency make it suitable for large-scale production, though product purification requires careful pH adjustment to isolate the target compound .

Biocatalytic Synthesis (Emerging Methods)

Biocatalytic approaches using ω-transaminases (e.g., AtAT from Aspergillus terreus) represent a sustainable frontier. ChemicalBook demonstrates furfurylamine synthesis via enzymatic amination of furfural, yielding 77% under mild conditions . While direct applications to this compound remain exploratory, enzyme engineering to accept 2-aminopyridine as a substrate could enable eco-friendly production.

Comparative Analysis of Preparation Methods

Method Conditions Yield Advantages Limitations
Catalytic HydrogenationNi catalyst, 50–110°C, 50–150 atm>90% High efficiency, scalabilityCatalyst sensitivity to impurities
Reductive AminationPd/Pt catalyst, <100°C>90% Direct coupling, solvent flexibilityThermal degradation risk
Zinc-Mediated ReductionZn/HCl, 25–60°C96–99% Low cost, one-pot synthesisPurification complexity
Biocatalyticω-Transaminase, aqueous media77% Sustainability, mild conditionsSubstrate specificity challenges

Q & A

Q. How should researchers archive and share raw data for this compound studies to comply with FAIR standards?

  • Methodological Answer : Deposit unprocessed chromatograms, spectral data, and crystallographic files (e.g., CCDC 2071276 for compound 2a ) in repositories like Zenodo or Figshare. Use DOI-based citations and provide metadata aligned with Fairsharing.org guidelines .

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